molecular formula C28H22N4O3 B12164973 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(quinolin-5-yl)butanamide

4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(quinolin-5-yl)butanamide

Cat. No.: B12164973
M. Wt: 462.5 g/mol
InChI Key: GENKEQICKCLJIW-UHFFFAOYSA-N
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Description

4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(quinolin-5-yl)butanamide is a complex organic compound with a unique structure that combines isoindoloquinazoline and quinoline moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(quinolin-5-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the isoindoloquinazoline core, followed by the introduction of the quinoline moiety and the butanamide side chain. Common reagents used in these reactions include various anhydrides, amines, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(quinolin-5-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(quinolin-5-yl)butanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(quinolin-5-yl)butanamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Isoindoloquinazoline derivatives: Compounds with similar core structures but different substituents.

    Quinoline derivatives: Compounds with the quinoline moiety but different side chains.

Uniqueness

4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(quinolin-5-yl)butanamide is unique due to its specific combination of isoindoloquinazoline and quinoline structures, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C28H22N4O3

Molecular Weight

462.5 g/mol

IUPAC Name

4-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-quinolin-5-ylbutanamide

InChI

InChI=1S/C28H22N4O3/c33-25(30-23-13-5-12-22-20(23)11-6-16-29-22)15-7-17-31-26-18-8-1-2-9-19(18)28(35)32(26)24-14-4-3-10-21(24)27(31)34/h1-6,8-14,16,26H,7,15,17H2,(H,30,33)

InChI Key

GENKEQICKCLJIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCC(=O)NC5=CC=CC6=C5C=CC=N6

Origin of Product

United States

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